N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine
Description
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(2-bromo-5-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16BrNO/c1-8-3-4-10(13)12(7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3 |
InChI Key |
HNWURRWCDBWRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=CC(=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via two main stages:
- Stage 1: Preparation of the brominated aromatic precursor, 2-bromo-5-methylphenyl derivatives.
- Stage 2: Construction of the oxolane (tetrahydrofuran) ring with subsequent amination at the third carbon position.
This approach ensures regioselectivity and high yield, leveraging standard organic reactions such as electrophilic aromatic substitution, nucleophilic substitution, and ring-closure reactions.
Synthesis of the Brominated Aromatic Precursors
2.1. Bromination of 5-Methylphenyl Compounds
The starting material, typically 5-methylphenyl derivatives, undergoes electrophilic aromatic substitution with bromine:
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| Aromatic bromination | Bromine (Br₂), Iron(III) bromide catalyst, reflux | Formation of 2-bromo-5-methylphenyl derivatives |
Notes:
- The methyl group directs bromination to the ortho position relative to itself, favoring substitution at the 2-position.
- Reaction conditions such as temperature control (around 25-50°C) are crucial to prevent polybromination.
Post-reaction, purification is achieved via recrystallization or column chromatography, ensuring high purity of the brominated intermediate.
Construction of the Oxolane Ring and Amination
3.1. Ring Formation via Nucleophilic Substitution
The key step involves nucleophilic substitution of a suitable precursor with an amino group, often facilitated by a halogenated oxolane derivative:
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| Ring closure & amination | 2-methyloxolane derivatives, base (e.g., potassium carbonate), reflux in polar aprotic solvent (e.g., dimethylformamide) | Formation of the oxolan-3-amine core |
3.2. Coupling of Aromatic and Oxolane Units
The brominated aromatic compound is coupled with the amino-oxolane derivative through nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present:
| Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|
| Cross-coupling | Palladium catalysts, base, inert atmosphere | Formation of the N-(2-bromo-5-methylphenyl)-2-methyloxolan-3-amine |
Note:
- The choice of coupling method depends on the specific functional groups and the availability of catalysts.
- Reaction conditions such as temperature (80-120°C) and inert atmosphere (argon or nitrogen) optimize coupling efficiency.
Optimization and Purification
The final product is isolated through chromatographic techniques (e.g., flash chromatography) and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | - | 25-50°C | 85-90% | Regioselective bromination at ortho position |
| Ring formation | 2-methyloxolane derivative, base | DMF | Reflux (80-100°C) | 70-80% | Ring closure via nucleophilic substitution |
| Coupling | Palladium catalyst, base | Toluene or dioxane | 80-120°C | 65-75% | Cross-coupling for aromatic-oxolane linkage |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkoxides, amines, typically in polar solvents.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane ring play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural similarity.
Research Findings and Implications
- Halogen Effects : Bromine’s size and polarizability may enhance binding to hydrophobic pockets in proteins compared to chlorine or fluorine analogs .
- Conformational Flexibility: The oxolane ring in the target compound likely increases solubility in non-polar solvents compared to rigid oxazole or pyridine derivatives .
- Synthetic Challenges : Positional isomerism (e.g., 2-bromo vs. 3-bromo) requires precise control during synthesis to avoid byproducts, as seen in .
Biological Activity
N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine is a synthetic organic compound that has garnered interest due to its unique molecular structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a bromine atom attached to a 5-methylphenyl group, along with an oxolane ring and an amine functional group. Its molecular formula is C12H14BrN, with a molecular weight of approximately 270.17 g/mol. The oxolane ring is particularly significant as it contributes to the compound's reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymatic activities and could alter receptor signaling pathways. The presence of the bromine atom and the oxolane ring enhances its binding affinity to these targets, which may lead to significant biological effects such as enzyme inhibition or modulation of receptor activity.
Enzyme Interactions
Research indicates that this compound can influence enzyme activity. For instance, initial findings suggest potential inhibition of specific enzymes involved in metabolic pathways, although comprehensive studies are necessary to establish a detailed interaction profile. The compound's structural components allow it to engage in unique interactions that may not be possible for other similar compounds.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. In vitro assays have shown promising results against various bacterial strains, indicating its potential use as an antimicrobial agent. Further research is needed to quantify its effectiveness and understand the underlying mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antiproliferative Activity : In studies involving cancer cell lines (e.g., HeLa and A549), compounds structurally similar to this compound demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth .
- Enzyme Inhibition Studies : Research on lactone derivatives has shown that similar compounds can inhibit key enzymes involved in various biochemical pathways, suggesting that this compound may have comparable effects .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Bromo-5-methylphenyl)-2-chloroacetamide | C12H16BrClNO | Contains a chloroacetamide instead of an oxolane |
| 2-Bromo-5-methylbenzoic acid | C10H9BrO2 | Lacks an amine group and oxolane structure |
| 2-Bromo-5-methoxybenzoic acid | C10H11BrO3 | Contains a methoxy group instead of an amine |
This table highlights how this compound stands out due to its oxolane ring, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine?
- Methodological Answer : A plausible route involves coupling a bromo-methylphenylamine derivative with a functionalized oxolane precursor. For example:
- Step 1 : Synthesize 2-methyloxolan-3-amine via ring-opening of a substituted epoxide or cyclization of a diol with an amine .
- Step 2 : React 3-bromo-2-methylaniline (or its protected form) with the oxolane-amine under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) .
- Key Considerations : Optimize reaction temperature (e.g., 80–120°C) and solvent (e.g., toluene/DMF) to minimize dehalogenation side reactions .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the oxolan ring (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Bromine’s inductive effect deshields adjacent methyl groups (δ ~2.3 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 284.07 (C12H15BrNO requires 284.03).
- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
